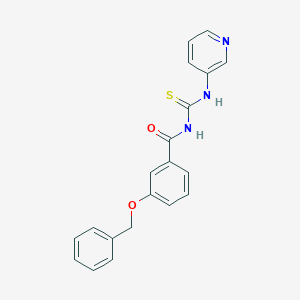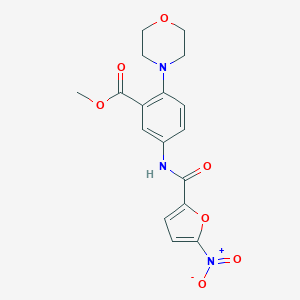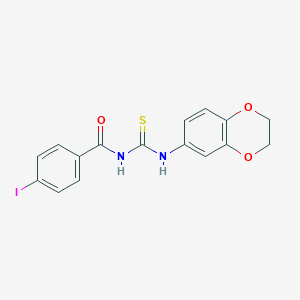![molecular formula C27H28N4O3S B278147 N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278147.png)
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzamide and carbamothioyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to cross biological membranes and interact with target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H28N4O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-methoxy-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H28N4O3S/c1-19-6-3-4-9-24(19)26(33)31-16-14-30(15-17-31)22-12-10-21(11-13-22)28-27(35)29-25(32)20-7-5-8-23(18-20)34-2/h3-13,18H,14-17H2,1-2H3,(H2,28,29,32,35) |
InChI Key |
OSOVIZKKIRPLQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)


![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
